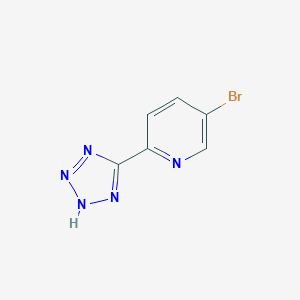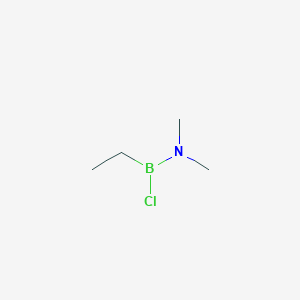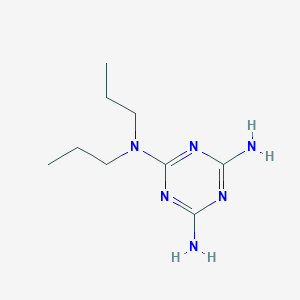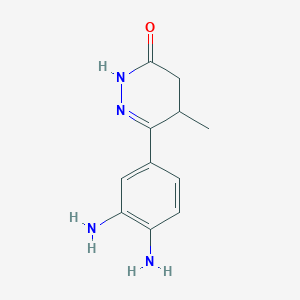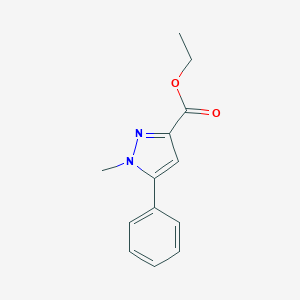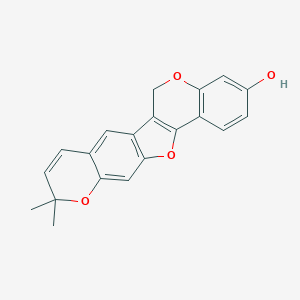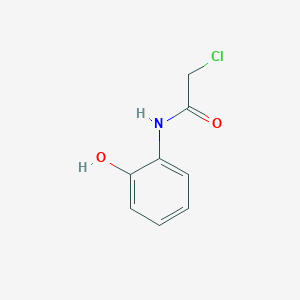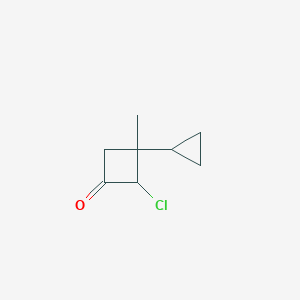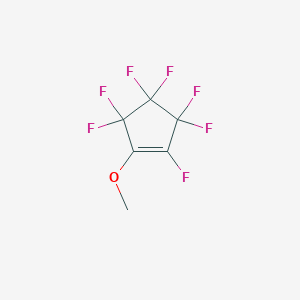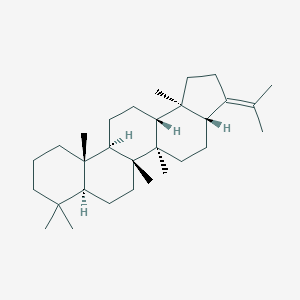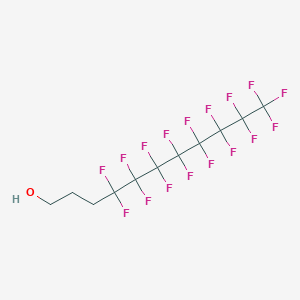
3-(Perfluorooctyl)propanol
Vue d'ensemble
Description
3-(Perfluorooctyl)propanol is a chemical compound with the CAS Number: 1651-41-8 and Linear Formula: C11H7F17O . It has a molecular weight of 478.15 .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction . The first step involves the addition of the olefin propylene to perfluorooctyl iodide to yield the corresponding iodo-adduct perfluorooctyl propyl iodide . The second step involves the hydrolysis of the adduct reacted with water and dimethylformamide to yield the final product .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H7F17O . The InChI Code for the compound is 1S/C11H7F17O/c12-4(13,2-1-3-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h29H,1-3H2 .Chemical Reactions Analysis
This compound is used in the preparation of fluoroalkyl vinyl ether by the reaction of fluorinated alcohol with divinyl ether and/or trivinyl ether .Physical And Chemical Properties Analysis
This compound has a melting point of 42 °C and a boiling point of 106 °C . It has a predicted density of 1.590±0.06 g/cm3 . It is slightly soluble in chloroform and methanol . The compound is a solid at room temperature .Applications De Recherche Scientifique
- Researchers have synthesized a perfluorooctyl silica-based stationary phase (FC8) for chromatography. FC8 exhibits stronger retention and excellent selectivity, making it useful for separating compounds in analytical chemistry .
- Scientists study the environmental fate and human exposure pathways of PFAS, including 3-(Perfluorooctyl)propanol . Research focuses on concentrations in blood, water, soil, house dust, indoor and outdoor air, consumer products, food, and fish. Exposure modeling helps assess risks and inform regulatory strategies .
Chromatography Stationary Phase
Environmental Research and Exposure Modeling
Safety and Hazards
Mécanisme D'action
Target of Action
It is used in the chemical, petrochemical, mechanical manufacturing, and electronics industries , suggesting that it may interact with a variety of molecular targets within these contexts.
Biochemical Pathways
Per- and polyfluoroalkyl substances (pfas), a group to which 3-(perfluorooctyl)propanol belongs, have been shown to affect multiple aspects of the immune system .
Result of Action
Given its use in various industries , it’s likely that the compound has diverse effects depending on the specific context of its use.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For example, the compound’s physical state, storage temperature, solubility, and other properties can be affected by environmental conditions
Propriétés
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F17O/c12-4(13,2-1-3-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h29H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTWAKFTSLUFFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F17O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379991 | |
| Record name | 3-(Perfluorooctyl)propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1651-41-8 | |
| Record name | 3-(Perfluorooctyl)propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the purpose of using 3-(perfluorooctyl)propanol in the synthesis of substituted indole alkaloids?
A1: this compound acts as a fluorous tag in the synthesis process []. It is attached to Boc-protected L-tryptophan, facilitating its participation in the Pictet-Spengler reaction with aldehydes. The resulting fluorous-tagged intermediates can then be easily purified using fluorous solid-phase extraction (FSPE) due to the unique properties of the perfluorooctyl chain. After serving its purpose, the this compound tag is cleaved and removed in a “traceless” manner, leaving behind the desired substituted indole alkaloid product without any residual fluorine.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






